1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Description

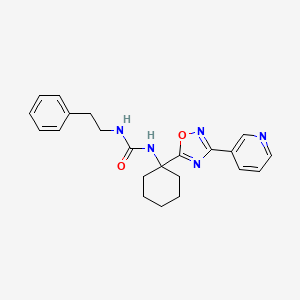

This compound is a urea derivative featuring a phenethyl group attached to the urea nitrogen and a cyclohexyl ring substituted with a 3-pyridinyl-1,2,4-oxadiazole moiety. Its molecular formula is C₂₁H₂₃N₅O₂, with a molecular weight of 377.45 g/mol . It has been listed as a discontinued research chemical, indicating exploratory use in medicinal chemistry or material science .

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c28-21(24-15-11-17-8-3-1-4-9-17)26-22(12-5-2-6-13-22)20-25-19(27-29-20)18-10-7-14-23-16-18/h1,3-4,7-10,14,16H,2,5-6,11-13,15H2,(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQOXCNWCXIMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key properties include:

- Molecular Weight : 320.43 g/mol

- Solubility : Moderate solubility in organic solvents.

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and cancer. The oxadiazole moiety is known for its role in modulating biological activity through interactions with proteins involved in cell signaling.

Anticancer Properties

Studies have shown that derivatives of urea compounds exhibit significant anticancer activity. For instance, structural modifications have resulted in increased potency against cancer cell lines. In particular, compounds with a similar structure have been reported to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and enhanced apoptosis .

Immunomodulatory Effects

The compound has been evaluated for its immunomodulatory effects. Similar compounds have shown the ability to inhibit programmed cell death protein 1 (PD-1), a critical checkpoint in immune regulation. This inhibition can enhance T-cell responses against tumors .

Case Studies

-

In Vitro Studies :

- A study demonstrated that a related urea derivative inhibited PD-L1 interactions effectively, leading to enhanced immune response in transgenic mouse models .

- Another investigation revealed that modifications to the urea structure significantly improved the compound's ability to inhibit complement pathways, with IC50 values as low as 13 nM for certain analogs .

- In Vivo Studies :

Data Table: Biological Activity Summary

| Activity Type | Compound Derivative | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | 1-Phenethyl Urea | 30 | Inhibition of cell proliferation |

| PD-1 Inhibition | Oxadiazole Analogue | 50 | Enhanced T-cell activation |

| Complement Inhibition | Urea Derivative | 13 | Inhibition of C9 deposition |

Comparison with Similar Compounds

Structural Variations

The compound’s analogs differ primarily in substituents on the urea moiety and the oxadiazole-linked heterocycle . Key examples include:

Key Observations :

- Phenethyl vs. Aromatic Substituents : The phenethyl group in the target compound enhances lipophilicity compared to fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups. This may improve membrane permeability .

- Heterocycle Variations : Pyridin-3-yl (target compound) vs. pyridin-4-yl () alters hydrogen-bonding orientation. Pyridin-3-yl’s nitrogen at position 3 may facilitate stronger interactions with biological targets .

Physicochemical and Pharmacological Implications

- Lipophilicity : Phenethyl (logP ~3.5 estimated) likely increases membrane permeability versus polar groups like methoxy (logP ~2.8) .

- Metabolic Stability : Fluorine () or trifluoromethyl () groups may enhance metabolic resistance by blocking oxidative pathways .

- Target Binding : Pyridin-3-yl’s lone nitrogen could interact with kinase ATP pockets, as seen in oxadiazole-based kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the 1,2,4-oxadiazole ring and (2) coupling the urea moiety. For the oxadiazole formation, a common approach is the cyclization of amidoximes with activated carbonyl derivatives (e.g., acyl chlorides or esters) under reflux in pyridine or toluene . For example, pyridine-3-amidoxime reacts with cyclohexyl carbonyl chloride in pyridine to form the oxadiazole intermediate. The urea group is then introduced via reaction of phenethyl isocyanate with the cyclohexylamine derivative under anhydrous conditions, often using chloroform or dichloromethane as solvents .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Crystallographic data (e.g., bond lengths, angles, and torsion angles) can be refined using programs like SHELXL . For example, analogous oxadiazole-containing compounds have been characterized using ORTEP diagrams and crystallographic tables (Table 2 in ). Complementary techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and urea linkage.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (exact mass: ~434.19 g/mol).

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for urea-oxadiazole hybrids?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond length variations in the oxadiazole ring) may arise from differences in crystallization solvents or intermolecular interactions. To address this:

- Compare multiple datasets from different solvent systems (e.g., EtOH vs. CHCl₃) to identify solvent-induced conformational changes .

- Use SHELXL’s restraints for flexible cyclohexyl groups to refine disordered regions .

- Validate against computational models (DFT or molecular dynamics) to assess thermodynamic stability of observed conformations .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Methodological Answer: Focus on modifying key pharmacophores:

- Oxadiazole Ring : Replace pyridin-3-yl with pyridin-4-yl or phenyl to study π-π stacking effects .

- Cyclohexyl Group : Introduce substituents (e.g., methyl, fluorine) to probe steric and electronic effects on target binding .

- Urea Linkage : Substitute phenethyl with other alkyl/aryl groups to optimize hydrogen-bonding interactions .

Biological assays (e.g., enzyme inhibition or receptor binding) should be paired with molecular docking to correlate structural changes with activity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer: Challenges include low solubility in aqueous media and interference from endogenous urea derivatives. Solutions involve:

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or tissue homogenates.

- Chromatography : Employ reverse-phase HPLC with a C18 column and mobile phase optimized for polar urea groups (e.g., acetonitrile/0.1% formic acid).

- Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode for high specificity. Calibrate using deuterated internal standards to account for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.